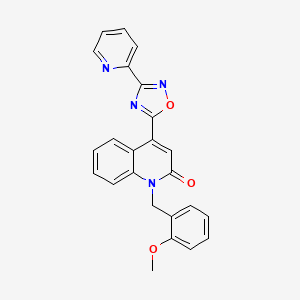![molecular formula C20H20N4O B2946411 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108189-68-8](/img/structure/B2946411.png)
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolopyrazine family. This intricate molecule exhibits potential in various scientific research areas due to its distinct structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple reaction steps:
Initial Formation: : A benzylamine reacts with an appropriately substituted pyrazole derivative, under conditions favoring nucleophilic substitution.
Cyclization: : The intermediate product undergoes cyclization to form the pyrazolopyrazine core, often using a catalytic amount of acid or base.
Final Adjustments: : Functional groups are introduced or modified through reduction, oxidation, or substitution reactions.
Industrial Production Methods: In an industrial setting, the production methods need optimization for yield, cost-efficiency, and safety:
Scalability: : Batch reactions are scaled up with controlled temperature and pressure conditions.
Purification: : Techniques like recrystallization, column chromatography, or distillation ensure the final product's purity.
Automation: : Automated reactors with continuous flow setups may enhance consistency and output.
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation at the benzylamine group, forming N-oxide derivatives.
Reduction: : Hydrogenation may reduce double bonds within the pyrazolopyrazine ring.
Substitution: : Halogenation, alkylation, or nitration at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium/carbon catalyst.
Substitution: : Halogens (e.g., chlorine or bromine), alkyl halides, or nitrating mixtures.
Major Products Formed
Oxidation Products: : N-oxide derivatives or carboxylated products.
Reduction Products: : Saturated derivatives of the original compound.
Substitution Products: : Halogenated, alkylated, or nitro-substituted analogs.
Applications De Recherche Scientifique
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is significant across various fields:
Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules.
Biology: : Potential inhibitor in enzymatic reactions; probes for protein interactions.
Medicine: : Investigated for therapeutic properties, possibly acting on specific receptors or enzymes.
Industry: : Applied in materials science for developing novel polymers or coatings.
Mécanisme D'action
The exact mechanism of action may vary depending on its application. Generally:
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Binds to active sites, disrupting enzyme function.
Receptor Interaction: : Modulates receptor activity, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparing 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one to similar compounds:
Structural Analogues: : Compounds like 7-amino-2-phenylpyrazolopyrazine or its methyl-substituted variants.
Functional Differences: : Unique substitutions at the benzylamino and methylphenyl groups.
Reactivity: : Shows distinct reactivity due to its specific electronic structure and steric factors.
Similar compounds:
7-amino-2-phenylpyrazolo[1,5-a]pyrazine
7-(methylamino)-2-phenylpyrazolo[1,5-a]pyrazine
There you have it! Now, which specific application or aspect do you find most interesting?
Propriétés
IUPAC Name |
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-7-9-16(10-8-14)17-11-18-20(25)22-13-19(24(18)23-17)21-12-15-5-3-2-4-6-15/h2-11,19,21H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQZSBCJTWZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946331.png)
![5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2946332.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)
![N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2946334.png)
![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)
![2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946339.png)



![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
